molecular formula C26H39NO4 B13527119 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl octadecanoate CAS No. 68792-54-1

1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl octadecanoate

Cat. No.: B13527119
CAS No.: 68792-54-1
M. Wt: 429.6 g/mol
InChI Key: TZIBXMAKOSEWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl octadecanoate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. This compound is often used in various chemical and industrial applications due to its unique structural properties.

Properties

CAS No.

68792-54-1

Molecular Formula

C26H39NO4

Molecular Weight

429.6 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) octadecanoate

InChI

InChI=1S/C26H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(28)31-27-25(29)22-19-17-18-20-23(22)26(27)30/h17-20H,2-16,21H2,1H3

InChI Key

TZIBXMAKOSEWSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl octadecanoate typically involves the reaction of phthalic anhydride with octadecanoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using solvents like toluene or xylene to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl octadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl octadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl octadecanoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl propanoate
  • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl butanoate
  • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl pentanoate

Uniqueness

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl octadecanoate is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.